3-Bromo-n-(phenylcarbamoyl)benzamide

Description

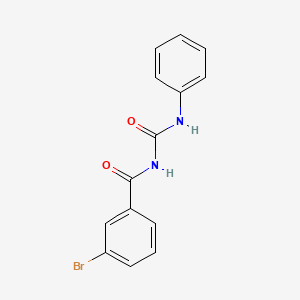

3-Bromo-n-(phenylcarbamoyl)benzamide: is an organic compound with the molecular formula C13H10BrNO. It is a derivative of benzamide, where a bromine atom is substituted at the third position of the benzene ring, and a phenylcarbamoyl group is attached to the nitrogen atom of the benzamide structure.

Properties

CAS No. |

56437-97-9 |

|---|---|

Molecular Formula |

C14H11BrN2O2 |

Molecular Weight |

319.15 g/mol |

IUPAC Name |

3-bromo-N-(phenylcarbamoyl)benzamide |

InChI |

InChI=1S/C14H11BrN2O2/c15-11-6-4-5-10(9-11)13(18)17-14(19)16-12-7-2-1-3-8-12/h1-9H,(H2,16,17,18,19) |

InChI Key |

JRYJFWRTZYQSGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC(=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-n-(phenylcarbamoyl)benzamide typically involves the bromination of benzamide followed by the introduction of the phenylcarbamoyl group. One common method is the reaction of 3-bromobenzoyl chloride with aniline in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-n-(phenylcarbamoyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Amidation: The compound can participate in amidation reactions to form more complex amide structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction Products: Reduction typically yields amines or other reduced forms of the compound.

Scientific Research Applications

Chemistry: 3-Bromo-n-(phenylcarbamoyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for drug development .

Industry: The compound is used in the development of advanced materials, including polymers and coatings. Its unique structure allows for the modification of material properties, such as thermal stability and mechanical strength .

Mechanism of Action

The mechanism of action of 3-Bromo-n-(phenylcarbamoyl)benzamide in biological systems involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

3-Bromo-N-phenylbenzamide: Similar in structure but lacks the carbamoyl group, which may result in different chemical and biological properties.

3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a sulfonamide group instead of a carbamoyl group, leading to different reactivity and applications.

Uniqueness: 3-Bromo-n-(phenylcarbamoyl)benzamide is unique due to the presence of both bromine and phenylcarbamoyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields, distinguishing it from other similar compounds .

Biological Activity

3-Bromo-N-(phenylcarbamoyl)benzamide is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom and a phenylcarbamoyl group, which contribute to its unique chemical reactivity. The presence of these functional groups enhances its interaction with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound is primarily attributed to its ability to modulate the activity of specific enzymes and receptors. The bromine atom and the phenylcarbamoyl moiety are believed to play crucial roles in binding interactions that influence cellular signaling pathways:

- Enzyme Inhibition : The compound may inhibit certain enzymes, leading to altered metabolic processes.

- Receptor Modulation : It can bind to receptors, affecting their activation and downstream signaling cascades.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Antimicrobial Effects : There is evidence supporting its activity against certain bacterial strains, indicating potential as an antimicrobial agent.

- Cytotoxicity : In vitro studies have demonstrated cytotoxic effects on specific cancer cell lines, warranting further investigation into its therapeutic potential.

Table 1: Biological Activity Summary

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against specific bacterial strains | |

| Cytotoxicity | Exhibits cytotoxic effects at certain doses |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Modulates enzyme activity affecting metabolism |

| Receptor Binding | Interacts with cellular receptors influencing signaling pathways |

Case Studies

- Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations. The study utilized flow cytometry to assess cell cycle distribution and apoptosis markers.

- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus, suggesting its potential as a novel antimicrobial agent.

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of similar benzamide derivatives, emphasizing how modifications can enhance or diminish biological activity. The unique combination of bromine and phenylcarbamoyl groups in this compound appears to optimize its efficacy compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.